N-Methylisoamylamine
Overview
Description
N-Methylisoamylamine is a molecule that has been found to bind to opioid receptors in the brain, leading to pain relief. It also binds to monoamine oxidase (MAO) and prevents it from breaking down neurotransmitters such as dopamine and serotonin .
Molecular Structure Analysis
N-Methylisoamylamine has a molecular formula of C6H15N and a molecular weight of 101.19 g/mol . The SMILES string for this compound is CNCCC©C .Physical And Chemical Properties Analysis
N-Methylisoamylamine has a boiling point of 111 °C and a density of 0.783 g/cm3 . It is a highly flammable liquid .Scientific Research Applications
Application 1: Production of N-Methylated Amino Acids
- Specific Scientific Field : Biochemistry and Biotechnology .
- Summary of the Application : N-Methylisoamylamine is used in the production of N-methylated amino acids. These amino acids have been shown to improve the pharmacokinetic properties of peptide drugs due to conformational changes, improved proteolytic stability, and/or higher lipophilicity .
- Methods of Application or Experimental Procedures : A one-step conversion of sugars and methylamine to the N-methylated amino acid N-methyl-l-alanine was developed. This process was carried out using a whole-cell biocatalyst derived from a pyruvate overproducing C. glutamicum strain by heterologous expression of the N-methyl-l-amino acid dehydrogenase gene from Pseudomonas putida .
- Results or Outcomes : As a proof-of-concept, N-methyl-l-alanine titers of 31.7 g L−1 with a yield of 0.71 g per g glucose were achieved in fed-batch cultivation .
Application 2: Polymeric Coatings for DNA and Protein Microarray Applications
- Specific Scientific Field : Biochemistry and Biotechnology .
- Summary of the Application : N-Methylisoamylamine is used in the production of N,N-Dimethylacrylamide-based polymeric coatings. These coatings are used for probe immobilization in DNA and protein microarray applications .
- Methods of Application or Experimental Procedures : The concentration of a polymeric coating’s functional groups is optimized to establish the optimal formulation for specific microarray applications. The performance of a microarray depends on the way probes are tethered to the surface since it influences the way they interact with the complementary target .
- Results or Outcomes : The N,N-Dimethylacrylamide-based polymeric coating introduced by the research group has proven to offer great flexibility for the customization of surface properties .
Application 3: Synthesis of N-methyl-2-aminoindane
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : N-Methylisoamylamine can be used in the synthesis of N-methyl-2-aminoindane, a synthetic aminoindane .
- Methods of Application or Experimental Procedures : The specific methods of synthesis are not detailed in the available literature .
- Results or Outcomes : The outcomes of this application are not detailed in the available literature .
Application 4: Transamidation of Unactivated Amides
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : N-Methylisoamylamine is used in the transamidation of unactivated amides. Transamidation has been an essential topic in the formation of amide bonds over the conventional route due to chemoselectivity and greenside products .
- Methods of Application or Experimental Procedures : The transamidation of N,N-dimethyl amides with various primary amines was accomplished using sodium-tert-butoxide (NaO t Bu). They studied various bases during reaction optimisation and found that NaO t Bu provided the highest yield of transamide product under an inert atmosphere .
- Results or Outcomes : The outcomes of this application are not detailed in the available literature .
Application 5: Fabrication of Functionalized Silica Nanoparticles
- Specific Scientific Field : Nanotechnology .
- Summary of the Application : N-Methylisoamylamine is used in the fabrication of functionalized silica nanoparticles (SiO 2 NPs). These nanoparticles have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics. These enhanced properties make this type of functionalized nanoparticles particularly appropriate for different applications .
- Methods of Application or Experimental Procedures : The specific methods of synthesis are not detailed in the available literature .
- Results or Outcomes : The outcomes of this application are not detailed in the available literature .
Safety And Hazards
properties
IUPAC Name |
N,3-dimethylbutan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N/c1-6(2)4-5-7-3/h6-7H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOCODZVGPDGDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334534 | |
Record name | N-Methylisoamylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00334534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methylisoamylamine | |
CAS RN |
4104-44-3 | |
Record name | N,3-Dimethyl-1-butanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4104-44-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methylisoamylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00334534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4104-44-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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